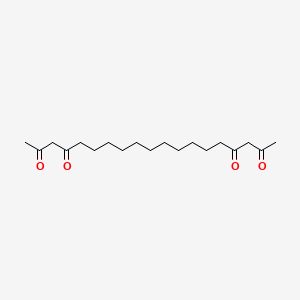
2,4,16,18-Nonadecanetetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,16,18-Nonadecanetetrone is an organic compound with the molecular formula C₁₉H₃₂O₄. It is characterized by the presence of four ketone groups located at the 2nd, 4th, 16th, and 18th positions of a nonadecane backbone.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,16,18-Nonadecanetetrone typically involves multi-step organic reactions. One common method is the oxidation of corresponding alcohols or alkenes using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The reaction conditions often require controlled temperatures and pH to ensure selective oxidation at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve catalytic processes to enhance yield and selectivity. Catalysts such as palladium or platinum on carbon are used in hydrogenation-dehydrogenation cycles to achieve the desired ketone functionalities. Continuous flow reactors and high-pressure systems are often employed to scale up the production while maintaining product purity .
化学反応の分析
Types of Reactions: 2,4,16,18-Nonadecanetetrone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can convert the ketone groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Hydroxylamine (NH₂OH), hydrazine (N₂H₄)
Major Products:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Oximes, hydrazones
科学的研究の応用
2,4,16,18-Nonadecanetetrone has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, coatings, and advanced materials.
作用機序
The mechanism of action of 2,4,16,18-Nonadecanetetrone involves its interaction with specific molecular targets. The ketone groups can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects .
類似化合物との比較
2,4-Diketones: Compounds with two ketone groups at the 2nd and 4th positions.
16,18-Diketones: Compounds with two ketone groups at the 16th and 18th positions.
Nonadecanones: Compounds with single or multiple ketone groups on a nonadecane backbone.
Uniqueness: This structural feature allows for more complex interactions in chemical and biological systems .
特性
CAS番号 |
1595-28-4 |
|---|---|
分子式 |
C19H32O4 |
分子量 |
324.5 g/mol |
IUPAC名 |
nonadecane-2,4,16,18-tetrone |
InChI |
InChI=1S/C19H32O4/c1-16(20)14-18(22)12-10-8-6-4-3-5-7-9-11-13-19(23)15-17(2)21/h3-15H2,1-2H3 |
InChIキー |
ALQPVQWOABCQBN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC(=O)CCCCCCCCCCCC(=O)CC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


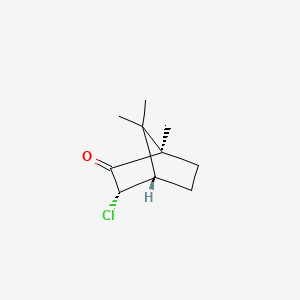
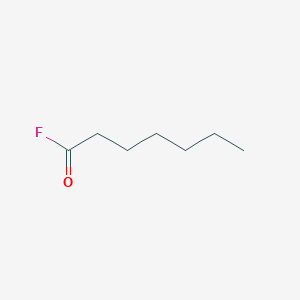
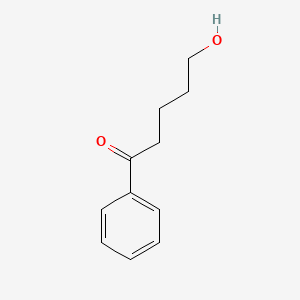

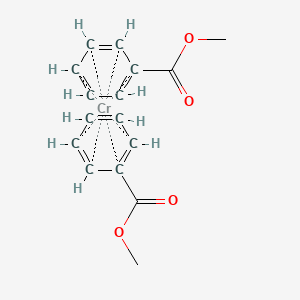

![6-methoxy-3-[[1-(2-phenylethyl)tetrazol-5-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1H-quinolin-2-one](/img/structure/B14749881.png)
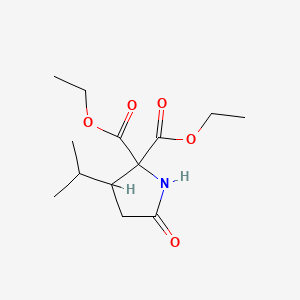
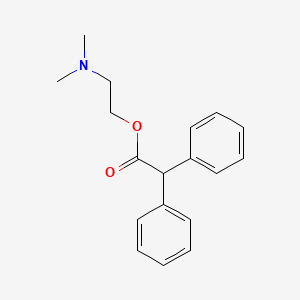

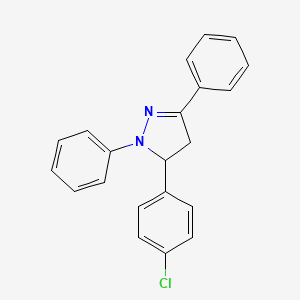
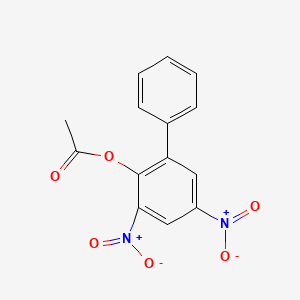
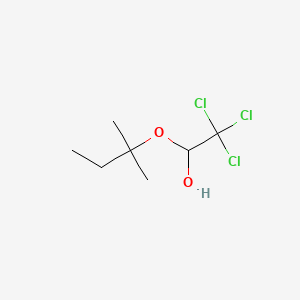
![13H-dibenzo[b,i]phenothiazine](/img/structure/B14749919.png)
